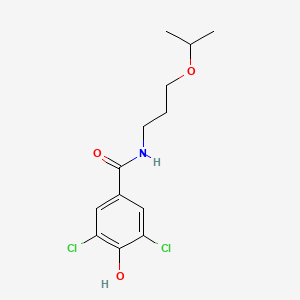![molecular formula C21H27N3O B7533470 N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide](/img/structure/B7533470.png)
N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide, also known as BPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPMP is a small molecule that belongs to the class of piperidine derivatives and has been synthesized using various methods. In
作用機序
N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide binds to the sigma-1 receptor with high affinity and acts as a modulator of its activity. The sigma-1 receptor is a chaperone protein that regulates various signaling pathways, including calcium signaling and ER stress response. By modulating the activity of the sigma-1 receptor, N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide can affect various physiological processes, including neuronal signaling, cell survival, and apoptosis.
Biochemical and Physiological Effects:
N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide has been shown to have various biochemical and physiological effects, including modulation of calcium signaling, ER stress response, and mitochondrial function. N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent.
実験室実験の利点と制限
N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide has several advantages for lab experiments, including its high affinity for sigma-1 receptors, which allows for the selective modulation of its activity. N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide is also a small molecule, making it easier to synthesize and modify for structure-activity relationship studies. However, N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide research, including the development of more potent and selective sigma-1 receptor modulators. N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide can also be used as a tool to study the role of sigma-1 receptors in various physiological processes, including neurodegenerative diseases and cancer. Furthermore, N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide can be used as a lead compound for the development of new anticancer agents that target sigma-1 receptors.
合成法
N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide can be synthesized using various methods, including the reaction of 1-benzyl-4-piperidone with 3-pyridinecarboxylic acid or its derivatives. Another method involves the reaction of 1-benzylpiperidine with 3-pyridinecarboxylic acid chloride in the presence of a base. The yield and purity of N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide can be improved by using different solvents, catalysts, and reaction conditions.
科学的研究の応用
N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuropharmacology, and cancer research. N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide has been shown to have a high affinity for sigma-1 receptors, which are involved in various physiological processes, including neuronal signaling, calcium homeostasis, and cell survival. N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide has also been shown to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
特性
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c25-21(7-6-18-8-12-22-13-9-18)23-16-19-10-14-24(15-11-19)17-20-4-2-1-3-5-20/h1-5,8-9,12-13,19H,6-7,10-11,14-17H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNKTELPSOBRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=NC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]benzamide](/img/structure/B7533388.png)
![Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B7533393.png)
![3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide](/img/structure/B7533397.png)
![N,N-dimethyl-2-[5-methyl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenoxy]acetamide](/img/structure/B7533407.png)
![1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7533415.png)

![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7533443.png)

![2-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7533457.png)
![N,3,5-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7533458.png)
![3-[2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]propanoylamino]-N-methylbenzamide](/img/structure/B7533474.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7533479.png)
![2-acetamido-N-[(1-benzylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7533481.png)
![N-[1-(2-methylpropyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533489.png)